

Lack of Public Data on Synergistic Effects of CSRM617 with Chemotherapy

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Compound of Interest

Compound Name: CSRM617

Cat. No.: B10787875

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Despite a comprehensive search for experimental data, no public information is currently available to support a comparative guide on the synergistic effects of **CSRM617** with chemotherapy. Research to date has primarily focused on the preclinical efficacy of **CSRM617** as a monotherapy in prostate cancer models.

CSRM617 is a novel small molecule inhibitor of the transcription factor ONECUT2 (OC2).[1][2][3] In preclinical studies, it has demonstrated the ability to inhibit tumor growth and metastasis in prostate cancer.[3][4] While the potential for combination therapies is a subject of scientific interest, published research has not yet explored the specific pairing of **CSRM617** with traditional chemotherapeutic agents.

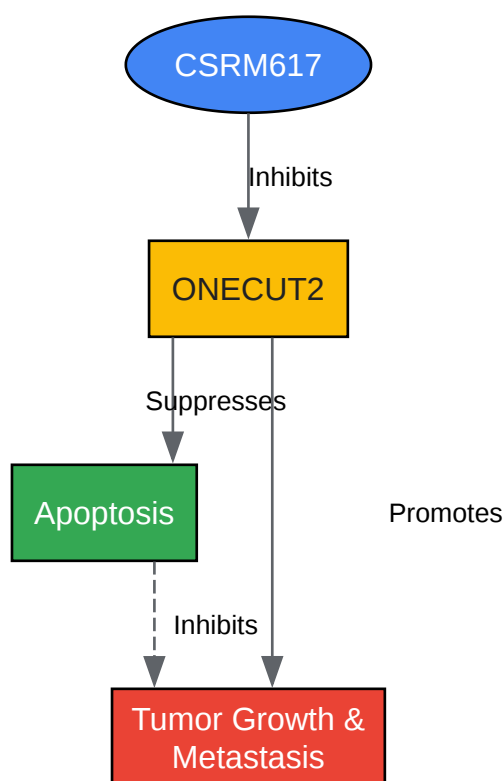
This report will instead provide a detailed overview of the available information on **CSRM617**, including its mechanism of action and preclinical monotherapy data, to serve as a resource for researchers and drug development professionals interested in this compound.

CSRM617: A Targeted Inhibitor of ONECUT2

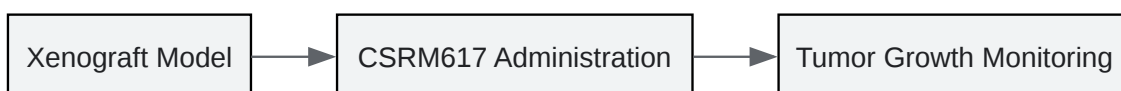
CSRM617 is a selective inhibitor that directly binds to the HOX domain of ONECUT2, a key transcriptional regulator implicated in the progression of lethal prostate cancer.[1][2][3] ONECUT2 is known to suppress the androgen receptor (AR) axis, and its inhibition is a promising therapeutic strategy for certain types of prostate cancer.[1][5]

Mechanism of Action

The mechanism of action of **CSRM617** involves the direct inhibition of ONECUT2, leading to the induction of apoptosis (programmed cell death) in cancer cells.[1][2] This is evidenced by the appearance of cleaved Caspase-3 and PARP, which are key markers of apoptosis.[1][2] The inhibition of ONECUT2 by **CSRM617** has been shown to be specific, as its effects are diminished in cells where ONECUT2 has been depleted.[3]



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